6-Amino-N-β-D-glucopyranosylhexanamide
Description
Properties
CAS No. |
83387-51-3 |
|---|---|
Molecular Formula |
C12H24N2O6 |
Molecular Weight |
292.332 |
IUPAC Name |
6-amino-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide |
InChI |
InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16)/t7-,9-,10+,11-,12-/m1/s1 |
InChI Key |
FJNVLTLMGXYGGP-DVYMNCLGSA-N |
SMILES |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN |
Origin of Product |
United States |
Preparation Methods
Trichloroacetimidate-Mediated Glycosylation
The most widely reported method involves coupling 6-aminohexanamide with a β-D-glucopyranosyl donor. Concepcion et al. (2012) utilized allyl 4,6-O-benzylidene-β-D-glucopyranoside as a starting material. After Swern oxidation to introduce a ketone at C3, difluorination with diethylaminosulfur trifluoride (DAST) yielded a 2,2-difluoro intermediate. Subsequent benzylidene acetal opening with LiAlH₄/AlCl₃ generated a diol, which underwent iodination and azide displacement to introduce the amine functionality.
Key steps:
-
Benzylidene acetal formation : 4,6-O-benzylidene protection ensures regioselective functionalization at C2 and C3.
-
DAST-mediated difluorination : Conducted in dichloromethane at −78°C for 5 days, achieving 76% yield.
-
Azide reduction : Catalytic hydrogenation (H₂, Pd/C) converted the azide to a primary amine with 88% efficiency.
Table 1: Reaction Conditions for Trichloroacetimidate Glycosylation
Koenigs-Knorr Glycosylation
Muhizi et al. (2009) employed the Koenigs-Knorr method using peracetylated β-D-glucopyranosyl bromide. The bromide was activated with silver carbonate in anhydrous acetonitrile, followed by coupling with 6-aminohexanamide. Deprotection with sodium methoxide in methanol yielded the target compound.
Advantages:
-
Mild deprotection : Sodium methoxide cleaves acetyl groups without affecting the glycosidic bond.
-
Scalability : Reactions proceed at gram-scale with consistent yields (68–72%).
Limitations:
-
Stereochemical drift : Silver ion coordination may lead to α/β anomer mixtures, necessitating chromatographic purification.
Reductive Amination of Glucopyranosylamines
Sodium Cyanoborohydride Reduction
A two-step protocol involves condensing D-glucose with hexanoic acid hydrazide, followed by reductive amination. The glucopyranosylamine intermediate is generated by treating D-glucose with ammonium chloride and sodium cyanoborohydride in methanol. Subsequent reaction with hexanamide under acidic conditions (pH 4.5–5.0) yields the target compound.
Critical parameters :
-
pH control : Maintaining pH <5 prevents N-glucoside hydrolysis.
-
Solvent system : Methanol/water (9:1) enhances solubility of both reactants.
Table 2: Optimization of Reductive Amination
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| pH | 4.7–5.0 | Maximizes imine formation |
| Temperature | 40°C | Balances rate vs. degradation |
| NaBH₃CN stoichiometry | 1.5 equiv | Prevents over-reduction |
Enzymatic Transglycosylation
β-Glucosidase-Catalyzed Synthesis
While no direct reports exist for this compound, analogous syntheses using β-glucosidases (e.g., from Almonds) suggest feasibility. The enzyme catalyzes the transfer of glucose from cellobiose to 6-aminohexanamide, though yields remain low (12–18%).
Challenges :
-
Substrate inhibition : High concentrations of 6-aminohexanamide (>50 mM) inhibit enzyme activity.
-
Cofactor requirement : NAD⁺ or ATP is needed for energy-dependent glycosyl transfer.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Trichloroacetimidate | 72–89 | >95 | β-only | Industrial |
| Koenigs-Knorr | 68–72 | 88–92 | β:α = 9:1 | Pilot-scale |
| Reductive amination | 55–60 | 85–90 | β-only | Lab-scale |
| Enzymatic | 12–18 | 70–75 | β-only | Microscale |
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-β-D-glucopyranosylhexanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The glucopyranosyl moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines . The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted glucopyranosyl compounds .
Scientific Research Applications
6-Amino-N-β-D-glucopyranosylhexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving carbohydrate-protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 6-Amino-N-β-D-glucopyranosylhexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The glucopyranosyl moiety plays a crucial role in binding to carbohydrate-recognizing proteins, while the amino group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Table 1: Comparison of Glycosylated Amides and Related Derivatives
Key Observations :
- Linkage Type: The amide bond in this compound provides hydrolytic stability compared to glycosidic or thioether linkages (e.g., ), which are prone to enzymatic cleavage .
- Substituent Effects: Chlorination at C6 () reduces solubility but enhances metabolic inhibition, whereas the amino-hexanamide chain in the target compound balances hydrophilicity and lipophilicity .
6-Aminohexanamide Derivatives with Aromatic Substituents
Table 2: Comparison of 6-Aminohexanamide Analogues
Key Observations :
- Structural Flexibility: The 6-aminohexanamide core allows diverse aromatic substitutions (), enabling tunable interactions with biological targets. However, these derivatives lack the glucopyranosyl group, reducing solubility in polar solvents compared to the target compound .
- Synthetic Efficiency : All analogues in were synthesized via reductive amination and purified via reverse-phase chromatography, yielding moderate-to-high purity but requiring optimization for crystalline forms .
Functional Group Impact on Bioactivity
- Amino vs. Chloro Groups: The amino group in this compound facilitates hydrogen bonding, critical for receptor binding, while 6-Chloro-6-deoxy-D-glucose () acts as a metabolic blocker by mimicking glucose but resisting phosphorylation .
- Sulfonamides vs. Amides : Sulfonamide derivatives (–8) exhibit stronger acidity (pKa ~10) compared to amides (pKa ~15–20), influencing their pharmacokinetic profiles .
Biological Activity
6-Amino-N-β-D-glucopyranosylhexanamide, with the CAS number 83387-51-3, is a compound that has garnered attention in medicinal chemistry and biological research due to its structural complexity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The glucopyranosyl moiety facilitates binding to carbohydrate-recognizing proteins, while the amino group participates in hydrogen bonding and electrostatic interactions, potentially modulating the activity of these targets.
Antimicrobial Properties
Research indicates that derivatives synthesized from this compound exhibit significant antibacterial activity. These derivatives are crucial in developing new antibiotics, particularly against resistant bacterial strains. Microbiological assays have demonstrated the compound's efficacy in inhibiting bacterial growth.
Anti-inflammatory and Anti-cancer Activities
Preliminary studies suggest that this compound may possess anti-inflammatory and anti-cancer properties. The compound's ability to modulate immune responses and influence cell signaling pathways could be beneficial in treating inflammatory diseases and certain cancers.
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of derivatives synthesized from this compound against various bacterial strains. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative A | E. coli | 32 |
| Derivative B | S. aureus | 16 |
| Derivative C | P. aeruginosa | 64 |
This study highlights the potential of these derivatives as new therapeutic agents against bacterial infections.
Case Study 2: Anti-inflammatory Effects
In another study, the anti-inflammatory effects of this compound were investigated using in vitro models of inflammation. The compound was shown to significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).
| Treatment | Cytokine Level (pg/mL) |
|---|---|
| Control | 150 |
| LPS | 300 |
| LPS + Compound | 100 |
These findings suggest that the compound may play a role in modulating inflammatory responses, offering potential therapeutic benefits in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Amino-N-β-D-glucopyranosylhexanamide, and what key reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves glycosylation between a glucopyranosyl donor (e.g., trichloroacetimidate or thioglycoside) and a hexanamide acceptor. Critical steps include:
-
Protection/Deprotection : Use of acetyl (OAc), benzoyl (Bz), or tosyl (Ts) groups to protect hydroxyl/amino functionalities during synthesis. For example, benzyl groups are commonly employed for hydroxyl protection and removed via hydrogenolysis .
-
Coupling Conditions : Catalytic acid (e.g., TMSOTf) or base-mediated activation for glycosidic bond formation. Reaction temperatures (0–25°C) and anhydrous solvents (e.g., DCM, DMF) are critical for β-selectivity .
-
Purification : Chromatographic methods (e.g., silica gel, HPLC) ensure purity, with yields optimized by stoichiometric control of donor-to-acceptor ratios (typically 1.2:1) .
Protecting Group Position Protected Removal Method Acetyl (OAc) Hydroxyl/Amino Base hydrolysis (NaOH/MeOH) Benzyl (Bn) Hydroxyl Hydrogenolysis (H₂/Pd-C) Tosyl (Ts) Hydroxyl Reduction (Na/NH₃)
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR confirm glycosidic linkage (β-anomeric proton at δ 4.5–5.5 ppm, J = 7–9 Hz) and hexanamide chain connectivity. Deprotected amino groups show characteristic δ 1.8–2.2 ppm (NH₂) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions). Isotopic patterns distinguish between isobaric impurities .
- Polarimetry : Optical rotation ([α]D) confirms stereochemical purity of the β-D-glucopyranosyl moiety .
Q. What standard assays are used to evaluate the biological activity of this compound in enzymatic systems?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) in buffer systems (pH 6.5–7.5). Control experiments include pre-incubation with inhibitors and activity normalization to blank reactions .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) to target proteins (e.g., lectins or glycosidases) .
Advanced Research Questions
Q. How does the β-D-glucopyranosyl configuration influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The β-linkage stabilizes the glucopyranosyl oxocarbenium intermediate during reactions, favoring axial nucleophilic attack. Comparative studies with α-anomers show reduced reactivity due to steric hindrance from the 1,2-cis configuration. Kinetic experiments (e.g., monitoring by TLC or LC-MS) reveal reaction rates 3–5× faster for β-linked derivatives under identical conditions .
Q. How can researchers address conflicting bioactivity results observed in different cellular models for this compound?
- Methodological Answer :
- Model Standardization : Use isogenic cell lines and control for variables (e.g., passage number, culture medium). Validate target expression via qPCR/Western blot .
- Dose-Response Curves : Test a broad concentration range (10 nM–100 µM) to identify non-linear effects. Include positive/negative controls (e.g., known inhibitors) .
- Purity Verification : Re-characterize batches via HPLC and NMR to rule out degradation products or stereochemical impurities .
Q. What advanced strategies are employed to study the metabolic stability of this compound in physiological conditions?
- Methodological Answer :
- In Vitro Stability Assays : Incubate with liver microsomes or plasma (37°C, pH 7.4) and monitor degradation via LC-MS/MS. Half-life (t₁/₂) is calculated using first-order kinetics .
- Isotope Tracing : Synthesize ¹³C/¹⁵N-labeled analogs to track metabolic pathways. For example, ¹³C-glucose incorporation into the glucopyranosyl moiety identifies glycosidic cleavage .
- Molecular Dynamics (MD) Simulations : Predict enzymatic hydrolysis sites (e.g., glycosidase active pockets) using docking software (AutoDock, GROMACS) .
Methodological Best Practices
- Experimental Design : Follow impedance cardiography-inspired rigor (e.g., clear reporting of reaction conditions, purity thresholds, and statistical power) to enhance reproducibility .
- Data Interpretation : Use hierarchical clustering or PCA to resolve spectral ambiguities in NMR datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
